molecular formula C7HF3IN3O3 B13080015 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile

2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile

Katalognummer: B13080015
Molekulargewicht: 359.00 g/mol
InChI-Schlüssel: CBHPMVSFDHYMPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is a complex organic compound with the molecular formula C7H2F3IN2O3 This compound is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to an isonicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

    Formation of Isonicotinonitrile: Cyclization and nitrile formation.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and appropriate catalysts for trifluoromethoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted isonicotinonitriles.

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. The iodine atom may facilitate halogen bonding interactions, contributing to the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
  • 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
  • 2-Iodo-6-nitro-4-(trifluoromethoxy)-3-pyridinol

Uniqueness

2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is unique due to its specific combination of functional groups and the isonicotinonitrile core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7HF3IN3O3

Molekulargewicht

359.00 g/mol

IUPAC-Name

2-iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7HF3IN3O3/c8-7(9,10)17-5-3(2-12)1-4(14(15)16)13-6(5)11/h1H

InChI-Schlüssel

CBHPMVSFDHYMPP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])I)OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.